2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
The compound “2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone” is a chemical compound with vast potential in scientific research1. Its unique composition opens doors to various applications, making it a valuable asset for exploring new frontiers in multiple fields1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, it’s worth noting that the development of similar compounds, such as 2-aminothiazole derivatives, is a promising approach in medicinal chemistry and drug discovery research2.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure analysis of this compound. However, the compound contains several functional groups including a phenylpiperazinyl group, a thiadiazolyl group, and a pyrrolidinyl group, which could potentially influence its chemical properties and biological activities.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines2.Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound are not available in the retrieved literature. However, the presence of various functional groups in its structure could potentially influence its solubility, stability, and reactivity.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Several studies focus on the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. Compounds related to "2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone" have been synthesized for their potential antiviral (Attaby et al., 2006), anticancer (Gomha et al., 2015), and anticonvulsant activities (Rajak et al., 2009).
Antimicrobial and Antituberculosis Activities
Compounds featuring the thiadiazole moiety have been evaluated for their antimicrobial activities, including activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Nural et al., 2018).
Insecticidal Properties
Research has also explored the insecticidal properties of thiadiazole-containing compounds against agricultural pests, indicating potential applications in pest control (Fadda et al., 2017).
Photoluminescent Properties
Studies on the structural characterization of related compounds have identified photoluminescent properties, which could have applications in material science and sensor development (Bharti et al., 2013).
Safety And Hazards
Future Directions
The compound has vast potential in scientific research1. Its unique composition could be leveraged for various applications, opening new frontiers in multiple fields1. Further research and exploration are needed to fully understand its potential and applications.
Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more comprehensive analysis, further research and review of more scientific literature are recommended.
properties
IUPAC Name |
2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS2/c24-16(22-8-4-5-9-22)14-25-18-20-19-17(26-18)23-12-10-21(11-13-23)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECBICXECXHQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone |
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